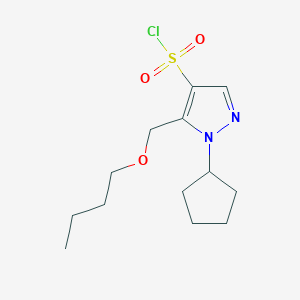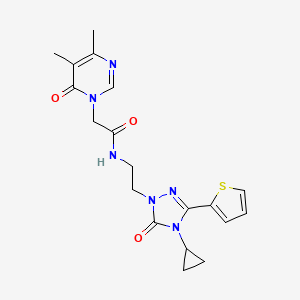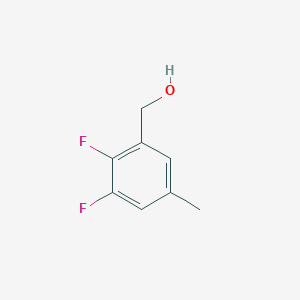
5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group, a cyclopentyl group, and a sulfonyl chloride group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonyl Chloride Formation: Finally, the sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents like chlorosulfonic acid and thionyl chloride.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), or thiol (RSH) can be used under basic or neutral conditions.
Major Products
Oxidation: Butoxyacetic acid or butoxyacetaldehyde.
Reduction: 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonamide.
Substitution: 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonate esters or sulfonothioates.
科学研究应用
5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactive sulfonyl chloride group makes it a valuable building block for creating sulfonamide-based compounds.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonylation reactions, potentially altering their biological activity.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride largely depends on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This can lead to the inhibition of enzyme activity or the alteration of protein function, making it a useful tool in biochemical research.
相似化合物的比较
Similar compounds to 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride include other pyrazole derivatives with different substituents. For example:
5-(methoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
5-(butoxymethyl)-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a phenyl group instead of a cyclopentyl group.
属性
IUPAC Name |
5-(butoxymethyl)-1-cyclopentylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3S/c1-2-3-8-19-10-12-13(20(14,17)18)9-15-16(12)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJSCQJCJUABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2789715.png)
![(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2789716.png)
![2-(3-benzyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N,N-dipropylacetamide](/img/structure/B2789720.png)
![N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2789721.png)
![3-[4-(2,2-Difluoroethoxy)pyridin-2-yl]-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2789722.png)
![2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2789726.png)
![3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2789727.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2789729.png)
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2789730.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2789732.png)
![3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2789733.png)
